molecular formula C19H17ClN4O3 B12737900 4-Quinolinecarboxylic acid, 2-((3-methoxyphenyl)amino)-, 2-(chloroacetyl)hydrazide CAS No. 134721-77-0

4-Quinolinecarboxylic acid, 2-((3-methoxyphenyl)amino)-, 2-(chloroacetyl)hydrazide

Cat. No.: B12737900
CAS No.: 134721-77-0
M. Wt: 384.8 g/mol
InChI Key: DBHIXIAMDBCAQX-UHFFFAOYSA-N
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Description

4-Quinolinecarboxylic acid, 2-((3-methoxyphenyl)amino)-, 2-(chloroacetyl)hydrazide is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound is of interest due to its potential use as a histone deacetylase (HDAC) inhibitor, which is a target for cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Quinolinecarboxylic acid, 2-((3-methoxyphenyl)amino)-, 2-(chloroacetyl)hydrazide typically involves multiple steps. One common method includes the condensation of isatins with sodium pyruvate under microwave-assisted conditions to form quinoline-2,4-dicarboxylic acid . This intermediate can then be further reacted with 3-methoxyaniline and chloroacetyl chloride to yield the desired compound. The reaction conditions often involve the use of organic solvents such as ethanol or acetonitrile and may require catalysts like BF3·THF .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of recyclable catalysts could be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-Quinolinecarboxylic acid, 2-((3-methoxyphenyl)amino)-, 2-(chloroacetyl)hydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives, which can have different biological activities depending on the substituents introduced .

Scientific Research Applications

4-Quinolinecarboxylic acid, 2-((3-methoxyphenyl)amino)-, 2-(chloroacetyl)hydrazide has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through inhibition of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more condensed chromatin structure and reduced gene expression. By inhibiting HDACs, this compound can increase acetylation levels, resulting in a more relaxed chromatin structure and increased gene expression. This mechanism is particularly useful in cancer treatment, as it can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Quinolinecarboxylic acid, 2-((3-methoxyphenyl)amino)-, 2-(chloroacetyl)hydrazide is unique due to its specific structure, which allows it to form strong hydrophobic interactions with residues in the HDAC active site. This specificity can result in higher selectivity and potency compared to other HDAC inhibitors .

Properties

CAS No.

134721-77-0

Molecular Formula

C19H17ClN4O3

Molecular Weight

384.8 g/mol

IUPAC Name

N'-(2-chloroacetyl)-2-(3-methoxyanilino)quinoline-4-carbohydrazide

InChI

InChI=1S/C19H17ClN4O3/c1-27-13-6-4-5-12(9-13)21-17-10-15(19(26)24-23-18(25)11-20)14-7-2-3-8-16(14)22-17/h2-10H,11H2,1H3,(H,21,22)(H,23,25)(H,24,26)

InChI Key

DBHIXIAMDBCAQX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC3=CC=CC=C3C(=C2)C(=O)NNC(=O)CCl

Origin of Product

United States

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